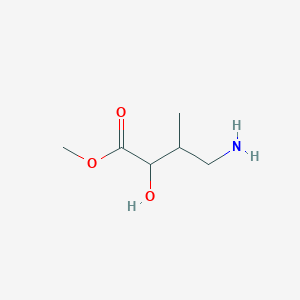

Methyl 4-amino-2-hydroxy-3-methylbutanoate

Description

Significance and Role as a Privileged Scaffold or Advanced Synthetic Intermediate

While not as extensively documented as some classical privileged scaffolds, the α-amino-β-hydroxy ester motif present in Methyl 4-amino-2-hydroxy-3-methylbutanoate is a core component of numerous biologically active natural products and pharmaceutical agents. researchgate.net These structures are considered "privileged" because they possess the inherent ability to bind to multiple biological targets with high affinity. The spatial arrangement of the amino and hydroxyl groups provides a platform for diverse non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems.

As an advanced synthetic intermediate, this compound offers chemists a head start in the synthesis of complex molecules. Its pre-installed stereocenters and functional groups can significantly shorten synthetic routes, saving time and resources. For instance, derivatives of this scaffold are key intermediates in the synthesis of statin analogues, a class of cholesterol-lowering drugs.

Overview of Key Structural Features and Their Implications for Chemical Transformations

The chemical reactivity and synthetic utility of this compound are dictated by its distinct structural features. The molecule possesses two chiral centers, at the C2 and C3 positions, leading to the possibility of four stereoisomers. The precise stereochemical control during its synthesis is therefore paramount, as the biological activity of the final target molecule is often dependent on its specific stereochemistry.

The vicinal amino and hydroxyl groups are the lynchpin of its reactivity. The hydroxyl group can be readily derivatized, for example, through acylation or etherification, to introduce new functionalities or protecting groups. The amino group, a key site for peptide bond formation, allows for the incorporation of this scaffold into peptide chains, making it a valuable building block for peptidomimetics. nih.gov The methyl ester provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. The methyl group at the C3 position introduces steric bulk, which can influence the conformational preferences of the molecule and the stereochemical outcome of subsequent reactions.

Below is a table summarizing the key structural features and their synthetic implications:

| Structural Feature | Implication for Chemical Transformations |

| α-Amino Group | Site for N-alkylation, acylation, and peptide bond formation. Can be protected to allow for selective reactions at other sites. |

| β-Hydroxy Group | Can be oxidized to a ketone, acylated, or etherified. Can direct stereoselective reactions at adjacent centers. |

| Methyl Ester | Can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide. |

| Stereocenters (C2, C3) | The relative and absolute stereochemistry dictates the three-dimensional shape and biological activity of derivatives. Control of stereochemistry is a key challenge in its synthesis. |

| C3-Methyl Group | Influences steric hindrance and conformational flexibility, potentially directing the stereochemical course of reactions. |

Historical Context and Evolution of Synthetic Strategies for Related α-Amino-β-hydroxy Esters

The synthesis of α-amino-β-hydroxy esters has been a long-standing challenge in organic chemistry, with the first catalytic direct aldol (B89426) reaction of benzophenone (B1666685) imines of glycine (B1666218) esters being reported in 1991. nih.gov This initial method, however, suffered from low diastereoselectivities and negligible enantiomeric excesses. nih.gov

Over the decades, a plethora of synthetic strategies have been developed to address the challenge of stereocontrol. These methods can be broadly categorized as follows:

Substrate-Controlled Methods: These approaches utilize chiral starting materials to induce stereoselectivity in the formation of the new stereocenters.

Reagent-Controlled Methods: Chiral reagents are employed to control the stereochemical outcome of the reaction.

Catalyst-Controlled Methods: The use of chiral catalysts, including metal complexes and organocatalysts, has revolutionized the asymmetric synthesis of these compounds, allowing for high levels of both diastereoselectivity and enantioselectivity. nih.govacs.org

A significant breakthrough in this area was the development of the direct catalytic asymmetric aldol reaction between glycinate (B8599266) Schiff bases and aldehydes. acs.org This method allows for the simultaneous formation of the C-C bond and the creation of the two adjacent stereocenters in a single step. acs.org More recent advancements have focused on the use of Brønsted base catalysis, which has been shown to provide syn β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov

The following table provides a simplified timeline of key developments in the synthesis of this class of compounds:

| Year | Development | Significance |

| 1978 | Introduction of glycine Schiff bases as stable substrates. nih.gov | Provided a practical and versatile starting point for various synthetic transformations. |

| 1991 | First catalytic direct aldol reaction of glycine Schiff bases. nih.gov | Demonstrated the feasibility of a catalytic approach, despite initial limitations in stereocontrol. |

| Late 1990s - Present | Development of various catalytic asymmetric methods. acs.org | Enabled the synthesis of enantioenriched β-hydroxy-α-amino acid derivatives with high efficiency and stereoselectivity. |

| 2014 | Zinc-ProPhenol-catalyzed direct asymmetric aldol reaction. acs.org | Offered a method for obtaining syn β-hydroxy-α-amino esters with good to excellent diastereo- and enantioselectivity. |

| 2021 | Brønsted base-catalyzed syn-selective direct aldol reaction. acs.org | Provided an effective organocatalytic route to syn-β-hydroxy α-amino acids with high stereocontrol. |

The continuous evolution of these synthetic strategies has made α-amino-β-hydroxy esters, and by extension this compound, more accessible to the wider scientific community, paving the way for their increased application in drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methyl 4-amino-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C6H13NO3/c1-4(3-7)5(8)6(9)10-2/h4-5,8H,3,7H2,1-2H3 |

InChI Key |

XACQXAYSNYXQEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C(=O)OC)O |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Methyl 4 Amino 2 Hydroxy 3 Methylbutanoate

Stereoselective and Enantioselective Synthetic Approaches

Achieving the desired stereochemistry at the C2 and C3 positions of Methyl 4-amino-2-hydroxy-3-methylbutanoate is a primary objective of its synthesis. Stereoselective and enantioselective methods are employed to generate the specific stereoisomer required, avoiding the formation of complex mixtures that are difficult to separate.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. hilarispublisher.comrsc.org For the synthesis of β-amino acids and their derivatives, catalytic methods are often employed to establish key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high stereocontrol.

Several catalytic strategies can be envisioned for the synthesis of the target molecule's backbone. For instance, the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester precursor can establish the C3 stereocenter and the C-N bond simultaneously. Alternatively, asymmetric hydrogenation of a dehydroamino acid precursor using chiral rhodium or ruthenium-based catalysts is a well-established method for producing chiral amino acids. hilarispublisher.com Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis, including the formation of chiral amino acid derivatives through reactions like Mannich and aldol (B89426) additions. nih.govmdpi.com

| Catalytic Method | Key Bond Formed | Catalyst Type | Potential Application |

|---|---|---|---|

| Asymmetric Hydrogenation | C-N and/or C-C (from C=C) | Chiral Rhodium or Ruthenium complexes (e.g., with DuPhos, BINAP ligands) | Reduction of an enamine or dehydroamino acid precursor. |

| Asymmetric Conjugate Addition | C-N or C-C | Chiral metal complexes (Cu, Rh) or Organocatalysts (e.g., thioureas) | Addition of a nitrogen source to an unsaturated ester. |

| Asymmetric Aldol Reaction | C-C and C-O | Organocatalysts (e.g., Proline) or Chiral Lewis acids | Reaction between a chiral aldehyde and a ketone/ester enolate. |

| Asymmetric Mannich Reaction | C-C and C-N | Organocatalysts or Chiral metal complexes | Reaction of an enolate with a chiral imine. |

Diastereoselective Synthesis from Chiral Precursors

An alternative to asymmetric catalysis is the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. This approach is known as diastereoselective synthesis. A highly effective method for constructing the β-hydroxy-γ-amino acid framework involves a substrate-controlled aldol reaction. nih.gov

In a notable example, the Evans aldol protocol uses chiral oxazolidinone auxiliaries. nih.gov The synthesis begins by acylating the chiral auxiliary with propionyl chloride. The resulting imide is then converted into its corresponding boron enolate, which reacts with a protected amino aldehyde. The rigid, chelated transition state, dictated by the stereochemistry of the oxazolidinone, forces the incoming aldehyde to approach from a specific face, resulting in the formation of the C2-C3 bond with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the desired β-hydroxy acid core, which can then be esterified to yield the target molecule. This methodology is powerful because by selecting the appropriate enantiomer of the chiral auxiliary and the correct enolate geometry (E or Z), all four possible stereoisomers of the product can be selectively synthesized. nih.gov

| Chiral Auxiliary | Enolate Geometry | Resulting Diastereomer |

|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (Z)-Enolate | syn-Aldol Adduct |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | (Z)-Enolate | syn-Aldol Adduct (opposite enantiomer) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (E)-Enolate (with different Lewis acid) | anti-Aldol Adduct |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | (E)-Enolate (with different Lewis acid) | anti-Aldol Adduct (opposite enantiomer) |

Resolution Techniques for Enantiomeric Enrichment

When a synthesis produces a mixture of enantiomers (a racemate), resolution techniques can be employed to separate them and obtain the desired pure stereoisomer. While less efficient than stereoselective synthesis, resolution is sometimes a necessary step.

Classical Resolution: This involves reacting the racemic mixture of the amino acid precursor with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.

Kinetic Resolution: This technique relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other one unreacted. This is often accomplished using enzymes, which can exhibit extremely high enantioselectivity.

Chiral Chromatography: In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and allowing for their separation.

Total Synthesis Strategies and Convergent/Divergent Pathways

A practical, scalable total synthesis of the core acid has been developed using the diastereoselective aldol approach. nih.gov This represents a linear strategy that begins with readily available starting materials and proceeds through several robust and high-yielding steps. The guiding principles for such a synthesis are often scalability and operational efficiency, ensuring that substantial quantities of the material can be produced. nih.gov

A divergent approach could also be employed. A common intermediate containing the core β-hydroxy-γ-amino acid structure could be synthesized and then modified in the final steps to create a library of related compounds, for example, by changing the ester group or the substituents on the nitrogen atom. This strategy is particularly useful in medicinal chemistry for exploring structure-activity relationships.

Green Chemistry Principles and Sustainable Synthetic Routes

Modern chemical synthesis places increasing emphasis on sustainability. The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign processes. nih.gov Applying these principles to the synthesis of this compound involves several considerations:

Prevention of Waste: Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product. Catalytic methods are inherently "greener" as they reduce the need for stoichiometric reagents that end up as waste. nih.gov

Use of Safer Solvents and Reagents: Minimizing or eliminating the use of toxic and hazardous solvents and reagents. This could involve using water, ethanol, or supercritical CO2 as reaction media, or developing solvent-free reaction conditions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one technique that can accelerate reactions, often leading to shorter reaction times and reduced energy use. mdpi.com

Use of Renewable Feedstocks: Starting from materials derived from renewable sources rather than petrochemicals. While challenging, this is a long-term goal for sustainable chemistry.

| Green Chemistry Principle | Synthetic Application |

|---|---|

| 1. Waste Prevention | Optimize reactions to maximize yield and minimize byproducts. |

| 2. Atom Economy | Employ addition reactions (e.g., hydrogenation, conjugate addition) over substitution or elimination reactions. |

| 3. Less Hazardous Synthesis | Replace toxic reagents (e.g., heavy metals) with safer alternatives. |

| 5. Safer Solvents & Auxiliaries | Use water, ethanol, or conduct reactions neat (without solvent). |

| 9. Catalysis | Utilize asymmetric catalysts or enzymes instead of stoichiometric chiral auxiliaries or resolving agents. |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysts to create efficient and highly selective synthetic routes. nih.gov Enzymes operate under mild conditions (ambient temperature, neutral pH) and often display perfect stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound. researchgate.netmdpi.com

A potential chemoenzymatic route could involve the biocatalytic reduction of a β-keto ester precursor, such as methyl 4-amino-3-oxo-2-methylbutanoate. A ketoreductase (KRED) enzyme, selected from a library of enzymes, could reduce the ketone to the desired (S)- or (R)-hydroxyl group with very high enantiomeric excess (>99%). mdpi.comresearchgate.net KREDs often use a cofactor like NADH or NADPH, which can be regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose, making the process highly efficient. researchgate.net Following the enzymatic reduction, standard chemical methods would be used for the remaining transformations, such as protection or deprotection steps.

Other enzyme classes could also be employed. For example, a transaminase could be used to introduce the amino group stereoselectively onto a keto-acid precursor. Lipases are also commonly used for the kinetic resolution of racemic alcohols or esters. The integration of such biocatalytic steps can significantly shorten synthetic routes, improve stereochemical purity, and align with the principles of green chemistry. researchgate.net

| Enzyme Class | Reaction Type | Application |

|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction of ketone | Stereoselective formation of the C2-hydroxyl group from a β-keto ester. |

| Transaminase (TAm) | Asymmetric amination of ketone | Stereoselective formation of the C4-amino group from a γ-keto ester. |

| Lipase | Kinetic resolution (acylation/hydrolysis) | Resolution of a racemic hydroxyl intermediate. |

| Nitrile Hydratase / Nitrilase | Hydrolysis of nitrile | Conversion of a nitrile group to a carboxylic acid or amide. |

Methyl 4 Amino 2 Hydroxy 3 Methylbutanoate As a Chiral Synthon in Organic Synthesis

Application in the Construction of Complex Organic Architectures

Chiral β-hydroxy γ-amino acids are integral components of numerous biologically active natural products, including pepstatin, bistramide A, and the didemnins. nih.gov The structural motif of Methyl 4-amino-2-hydroxy-3-methylbutanoate, with its defined stereochemistry and orthogonal protecting group potential, serves as a valuable precursor for the synthesis of such complex molecular architectures.

The synthesis of this class of compounds has been a focus of considerable research, with methods developed to produce all possible stereoisomers in significant quantities. nih.gov A notable approach involves the use of complementary aldol (B89426) reactions to construct the carbon skeleton with high stereocontrol. For instance, the synthesis of 4-(tert-butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoic acid, the carboxylic acid precursor to the target methyl ester, has been achieved on a large scale. nih.gov This precursor, with its protected amino and hydroxyl groups, is primed for a variety of subsequent chemical transformations.

The synthetic utility of these chiral synthons is demonstrated by their conversion into a range of other valuable building blocks. nih.gov The presence of the hydroxyl, amino, and carboxyl groups allows for selective modifications, enabling the elongation of the carbon chain and the introduction of new functionalities. This versatility is a key attribute in diversity-oriented synthesis, where the goal is to create a wide array of complex molecules for biological screening. nih.gov

Table 1: Key Intermediates in the Synthesis of a this compound Precursor nih.gov

| Compound Name | Structure | Role in Synthesis |

| tert-Butyl methyl(2-oxoethyl)carbamate | Boc-N(Me)CH₂CHO | Aldehyde component in the aldol reaction. |

| (R)-4-benzyl-3-propionyl-oxazolidin-2-one | (structure not shown) | Chiral auxiliary-bearing propionyl unit for the aldol reaction. |

| 1-Phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl 4-(tert-butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoate | (structure not shown) | Aldol adduct, precursor to the free acid. |

| (2R,3R)-4-(tert-Butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoic acid | Boc-N(Me)CH₂CH(OH)CH(Me)COOH | The direct carboxylic acid precursor to the target methyl ester. |

Derivatization for the Development of Novel Ligands and Catalysts

While specific examples of ligands derived directly from this compound are not extensively reported, the broader class of amino acid derivatives is widely used for this purpose. The incorporation of amino acids into Schiff base structures, for example, is a well-established method for creating ligands that can form stable complexes with a variety of metals. mdpi.com These metal complexes have found applications as catalysts in numerous chemical transformations. mdpi.com

The derivatization of the amino and hydroxyl groups of this compound could lead to the formation of bidentate or even tridentate ligands. For instance, reaction of the amino group with a salicylaldehyde (B1680747) derivative would yield a Schiff base ligand capable of coordinating to a metal through the imine nitrogen and the phenolic oxygen. Further modification of the hydroxyl or carboxyl groups could introduce additional donor atoms, enhancing the stability and modifying the catalytic activity of the resulting metal complex.

Chiral Auxiliary Roles in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary directs the formation of one stereoisomer over another, a process known as asymmetric induction.

While there is no direct evidence in the reviewed literature of this compound itself being used as a chiral auxiliary, its structural features are reminiscent of compounds that are employed in this capacity. For instance, amino alcohols are common precursors for the synthesis of oxazolidinone auxiliaries, which are highly effective in a range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.

The synthesis of the precursor, 4-(tert-butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoic acid, utilizes a chiral auxiliary on the reaction partner to control the stereochemistry of the aldol reaction. nih.gov This highlights the general strategy of using chiral auxiliaries to achieve high levels of asymmetric induction. In principle, derivatives of this compound could be designed to function as recoverable chiral auxiliaries. For example, the amino alcohol portion of the molecule could be cyclized to form a chiral oxazolidinone-like structure, which could then be attached to a substrate to direct a subsequent stereoselective reaction.

Based on comprehensive searches for "this compound," it has been determined that detailed, publicly available scientific literature containing the specific experimental data required for the requested article does not exist.

The search for advanced spectroscopic and analytical characterization, including high-resolution NMR, mass spectrometry, and vibrational spectroscopy, did not yield any specific research findings, data tables, or spectra for the compound "this compound." While information is available for structurally similar but distinct molecules, using such data would be scientifically inaccurate and would not pertain to the subject of the article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" due to the absence of the necessary research data in the public domain.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration Assignment

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a powerful non-destructive technique for investigating the stereochemical features of chiral molecules. mdpi.compg.edu.pl These methods are based on the differential interaction of chiral substances with left and right circularly polarized light. pg.edu.pl The absolute configuration of a molecule, the spatial arrangement of its atoms, can often be determined by analyzing the resulting spectra. wikipedia.org

ORD measures the variation of optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. pg.edu.pl A key feature in both spectra is the Cotton effect, which is the characteristic change in optical rotation and/or the presence of a CD band in the vicinity of an absorption band of a chromophore. pg.edu.pl The sign (positive or negative) of the Cotton effect is directly related to the stereochemistry of the environment surrounding the chromophore. For a pair of enantiomers, the CD spectra are mirror images, displaying Cotton effects of equal magnitude but opposite signs. pg.edu.pl

In the case of Methyl 4-amino-2-hydroxy-3-methylbutanoate, the carboxylate ester and the amino group can act as chromophores. While specific CD/ORD data for this exact compound are not extensively published, analysis of structurally similar hydroxy and amino acids provides a clear framework for its characterization. acs.org For instance, studies on related amino acids show distinct CD spectra that allow for the assignment of absolute configuration. researchgate.net By comparing the experimental CD spectrum of a sample to established rules or to the spectra of compounds with known configurations, the absolute stereochemistry at the chiral centers (C2 and C3) can be determined.

Table 1: Illustrative Chiroptical Data for Analogous Chiral Molecules This table presents representative data for analogous compounds to illustrate the principles of chiroptical spectroscopy, as specific data for this compound is not publicly available.

| Compound | Chromophore Transition | Wavelength of CD Maximum (λ_max) | Sign of Cotton Effect | Implied Absolute Configuration |

|---|---|---|---|---|

| L-Alanine (in gas phase) | n → π* (COOH) | ~210 nm | Negative | S |

| D-Alanine (in gas phase) | n → π* (COOH) | ~210 nm | Positive | R |

| (S)-2-Hydroxy-3-methylbutanoic acid | n → π* (COOH) | ~215 nm | Negative | S |

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatography is indispensable for separating the components of a mixture and is crucial for both purity assessment and the resolution of enantiomers. Given that this compound has two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers). Separating these isomers is essential for isolating the desired compound and determining its enantiomeric purity.

Both Chiral GC and Chiral HPLC are primary techniques for separating enantiomers. The choice between them often depends on the volatility and thermal stability of the analyte.

Chiral Gas Chromatography (GC): For GC analysis, non-volatile compounds like amino acids must first be converted into volatile derivatives. sigmaaldrich.comresearchgate.netwiley.com This typically involves a two-step process: esterification of the carboxyl group (already present as a methyl ester in the target compound) and acylation of the amino and hydroxyl groups. sigmaaldrich.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are commonly used for this purpose. sigmaaldrich.com The derivatized, volatile enantiomers are then separated on a capillary column coated with a chiral stationary phase (CSP). researchgate.net Common CSPs for amino acid derivatives are based on cyclodextrins or chiral selectors like Chirasil-L-Val. nih.govnih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method that often does not require derivatization, although derivatization can be used to improve detection. nih.govchromatographytoday.com The separation is achieved on an HPLC column packed with a CSP. A wide variety of CSPs are available for resolving amino acids and their derivatives, including those based on macrocyclic antibiotics (like teicoplanin), cyclodextrins, and polysaccharide phenylcarbamates. sigmaaldrich.commst.eduyakhak.org The choice of CSP and mobile phase is critical for achieving optimal separation of the stereoisomers. sigmaaldrich.com HPLC offers the advantage of operating at ambient temperature, which is beneficial for thermally sensitive compounds. chromatographytoday.com

Table 2: Representative Chiral Stationary Phases (CSPs) for Separation of Amino Acid Derivatives

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Examples | Typical Analytes |

|---|---|---|---|

| GC | Amino Acid Derivative | Chirasil-L-Val | N-acyl, O-alkyl amino acid esters |

| GC | Cyclodextrin Derivative | CHIRALDEX G-TA (γ-Cyclodextrin) | N-trifluoroacetyl amino acid esters |

| HPLC | Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin) | Underivatized and N-blocked amino acids |

| HPLC | Polysaccharide | Chiralpak IA (Amylose derivative) | N-derivatized α-amino acid esters |

| HPLC | Ligand Exchange | Supelco CLC (D-Phenylalanine) | Free amino acids |

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for analysis. Mass spectrometry (MS) is an ideal detector for chromatography as it provides not only quantitative data but also structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, after the derivatized enantiomers of this compound are separated on the chiral column, they enter the mass spectrometer. nih.gov The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." nist.gov The molecular ion peak confirms the molecular weight of the derivative, while the fragmentation pattern provides structural information that confirms the identity of the compound. nist.govresearchgate.net This technique is highly sensitive and specific, making it suitable for identifying and quantifying trace amounts of stereoisomers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. nih.govnih.gov After separation on a chiral HPLC column, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact. nih.gov This allows for the determination of the molecular weight of the underivatized compound. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural information, aiding in the unambiguous identification of the separated isomers. nih.gov

Table 3: Illustrative Mass Spectrometry Data for Derivatized Amino Acid Analogs This table shows potential mass fragments for derivatives of related compounds to demonstrate the utility of MS in structural confirmation.

| Compound Derivative | Ionization Method | Parent Ion (m/z) | Key Fragment Ions (m/z) | Significance of Fragments |

|---|---|---|---|---|

| N-TFA-Alanine methyl ester | EI | 199 [M]+ | 140 | Loss of -COOCH3 |

| 86 | Cleavage of Cα-Cβ bond | |||

| N-TFA-Valine methyl ester | EI | 227 [M]+ | 168 | Loss of -COOCH3 |

| 70 | Side chain fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.orgnih.gov This technique can unambiguously establish the absolute configuration of all chiral centers in a molecule, as well as provide precise information on bond lengths, bond angles, and conformation. wikipedia.orgwikipedia.org

The method requires a high-quality single crystal of the compound. nih.gov When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. libretexts.org By measuring the directions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, the precise position of each atom in the molecule can be determined, revealing its complete solid-state structure.

For a molecule like this compound, a successful X-ray crystallographic analysis would provide the definitive stereochemistry (e.g., (2R, 3S) or (2S, 3R)), resolving any ambiguities from spectroscopic or chromatographic methods. The crystal structures of most common amino acids have been determined this way, providing a fundamental understanding of their solid-state properties. cardiff.ac.uk

Table 4: Typical Data Output from an X-ray Crystallographic Analysis

| Parameter | Description | Example Information Obtained |

|---|---|---|

| Crystal System | The classification of the crystal based on its symmetry. | Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c, C2/c, etc. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | C1 (0.123, 0.456, 0.789) |

| Bond Lengths | The distance between two bonded atoms. | C-O = 1.34 Å, C-N = 1.47 Å |

| Bond Angles | The angle formed by three connected atoms. | O-C-C = 109.5° |

| Torsion Angles | The dihedral angle describing the conformation around a chemical bond. | H-N-Cα-Cβ = -60° |

Computational and Theoretical Studies of Methyl 4 Amino 2 Hydroxy 3 Methylbutanoate and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For a compound like Methyl 4-amino-2-hydroxy-3-methylbutanoate, DFT calculations could provide insights into its molecular orbitals, charge distribution, and reactivity indices.

Detailed research findings on analogous butanoic acid derivatives have demonstrated the utility of DFT in molecular design and the prediction of bioactivity. biointerfaceresearch.com A typical study would involve geometry optimization of the molecule using a functional like B3LYP with a suitable basis set, such as 6-31+G(d), often incorporating a solvent model to simulate physiological conditions. biointerfaceresearch.com

From these calculations, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. biointerfaceresearch.com

Table 1: Predicted Electronic Properties of a Butanoic Acid Analogue using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 8.6 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscapes (e.g., Molecular Dynamics, QM/MM)

The presence of multiple rotatable bonds in this compound suggests that it can adopt various conformations. Understanding the conformational preferences and the energy landscape is crucial for predicting its biological activity and physical properties.

Conformational analysis can be performed using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. A systematic search of the conformational space can identify low-energy conformers. For each stable conformer, QM calculations can provide accurate energies and geometries.

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of the molecule over time. By simulating the molecule's motion in a solvent environment, MD can reveal the accessible conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in solution. isrjournals.org

For larger systems, such as the interaction of this compound with a biological target, a hybrid QM/MM approach can be employed. In this method, the chemically active region (e.g., the ligand and the active site of an enzyme) is treated with a high level of QM theory, while the rest of the system is described by a more computationally efficient MM force field.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, theoretical calculations can provide predictions for its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Theoretical vibrational frequencies can be calculated using DFT. researchgate.net These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. researchgate.net

NMR chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can provide information about the electronic transitions, including the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Amino Ester

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| IR (C=O stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |

| ¹H NMR (α-proton) | 3.8 ppm | 3.7 ppm |

| ¹³C NMR (carbonyl C) | 172 ppm | 171 ppm |

| UV-Vis (λmax) | 210 nm | 205 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hydrogen Bonding, VDW)

Computational analysis can provide detailed insights into these non-covalent interactions. The strength and geometry of hydrogen bonds can be characterized by analyzing the optimized structures of molecular dimers or clusters. mdpi.com The Atoms in Molecules (AIM) theory can be used to identify bond critical points and quantify the strength of these interactions.

For larger systems, MD simulations can be used to study the patterns of hydrogen bonding and other intermolecular interactions in the condensed phase. Radial distribution functions can be calculated to understand the solvation structure around the molecule.

Molecular Modeling for Reaction Pathway Elucidation

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the esterification of the corresponding amino acid or the hydrolysis of the ester can be modeled.

By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides valuable insights into the reaction kinetics and the factors that influence the reaction outcome. Isotope effects can also be calculated to further probe the reaction mechanism.

For enzyme-catalyzed reactions, QM/MM methods are particularly useful for modeling the reaction pathway within the complex environment of the enzyme's active site. These simulations can help to elucidate the role of active site residues in catalysis.

Future Prospects and Emerging Research Frontiers for Methyl 4 Amino 2 Hydroxy 3 Methylbutanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The application of continuous-flow synthesis and automated platforms has become a significant area of research for the efficient and scalable production of various chemical compounds, including amino esters. mdpi.comresearchgate.netrsc.org These technologies offer advantages in terms of reaction control, safety, and throughput. rsc.org However, a targeted search of scientific databases reveals no studies specifically detailing the integration of Methyl 4-amino-2-hydroxy-3-methylbutanoate into flow chemistry setups or its synthesis via automated platforms. Research in this area tends to focus on more common amino acid derivatives or β-amino acid esters. mdpi.com

Exploration in Materials Science as a Functional Monomer or Polymer Precursor

Amino acid-based polymers are a growing field in materials science, valued for their potential biocompatibility and biodegradability. mdpi.com These polymers are often synthesized from amino acid esters, which can act as monomers or precursors. nih.govmdpi.com Despite the potential for the hydroxyl and amino groups of this compound to be functionalized for polymerization, there is no available research that explores its use as a functional monomer or a precursor for polymers. The current body of work on amino acid-based polymers investigates other naturally occurring amino acids for the creation of materials like poly(ester amide)s and poly(ester-urethane)s. mdpi.com

Development of Novel Catalytic Systems for its Synthesis and Transformation

The stereoselective synthesis of β-hydroxy-α-amino acids and their ester derivatives is a critical area of organic chemistry, with numerous novel catalytic systems being developed. acs.orgproquest.comacs.org These catalysts are designed to control the formation of specific stereoisomers, which is crucial for biological applications. While there is extensive research on catalytic methods for compounds with similar structures, such as direct asymmetric aldol (B89426) reactions to form syn β-hydroxy-α-amino esters acs.org, there are no published reports on the development of novel catalytic systems specifically for the synthesis or transformation of this compound.

Advanced Data Science and Machine Learning Applications in Predictive Organic Chemistry

Data science and machine learning are increasingly being applied to organic chemistry to predict reaction outcomes, optimize reaction conditions, and discover new synthetic routes. rsc.orgacs.orgacs.org These predictive models are trained on large datasets of chemical reactions. acs.org However, the application of these advanced computational tools to this compound has not been reported. The development of predictive models is contingent on the availability of sufficient reaction data for a specific compound or reaction class, and it appears that such data for this compound is not currently available in the public domain for the training of machine learning algorithms.

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-2-hydroxy-3-methylbutanoate, and how are reaction conditions optimized?

A typical synthesis involves multi-step protection and deprotection of functional groups. For example, methyl esters are often formed via acid-catalyzed esterification, while amino and hydroxyl groups may require orthogonal protecting strategies (e.g., tert-butoxycarbonyl (Boc) groups). In one protocol, hydrochloric acid in dioxane is used for Boc deprotection under mild conditions to preserve stereochemistry . Key parameters to optimize include reaction temperature (room temperature to 50°C), solvent polarity, and stoichiometry of reagents to minimize side reactions like over-hydrolysis.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H-NMR is critical for confirming stereochemistry and functional group integrity. For example, methoxy groups appear as singlets near δ 3.7–3.9 ppm, while hydroxyl protons may exhibit broad signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers.

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N-H/O-H stretch) and ~1700 cm (ester C=O) confirm functional groups .

Q. How can researchers assess the purity of this compound?

- HPLC with UV/Vis Detection : Use reversed-phase C18 columns and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate impurities. Compare retention times against certified reference standards .

- Melting Point Analysis : Sharp melting points (e.g., 83–86°C for related esters) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral amines or transition-metal complexes) during key steps like esterification or hydroxylation.

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-derived) to resolve enantiomers. Compare elution profiles with racemic mixtures .

- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for enantiopure standards .

Q. What computational approaches predict the crystal structure and stability of this compound?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to predict hydrogen-bonding patterns.

- SHELX Software : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. SHELX efficiently handles high-resolution data and twinned crystals, enabling precise determination of unit cell parameters .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Cross-Validation : Combine multiple techniques (e.g., H-NMR, C-NMR, and X-ray crystallography) to confirm structural assignments. For example, unexpected splitting in NMR signals may indicate dynamic stereochemical changes or solvent effects .

- Isotopic Labeling : Use N or C-labeled precursors to track amino group behavior during reactions .

Q. What strategies mitigate hydrolysis of the ester group during storage or reaction?

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to avoid base-catalyzed ester hydrolysis.

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon or nitrogen) to minimize moisture exposure .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis Steps

| Step | Reagents/Conditions | Purpose | Citation |

|---|---|---|---|

| Boc Deprotection | HCl/dioxane, RT, 1 hr | Remove Boc group without racemization | |

| Esterification | Methanol/HSO, reflux, 6 hr | Form methyl ester | |

| Purification | Silica gel chromatography (EtOAc/hexane) | Separate diastereomers |

Q. Table 2: Critical Spectroscopic Peaks for Structural Confirmation

| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm) |

|---|---|---|

| Ester C=O | 170–175 (carbonyl in C) | ~1700 |

| Hydroxyl (O-H) | 1.5–5.0 (broad, H) | 3300–3500 |

| Amino (N-H) | 6.5–8.5 (broad, H) | 3300–3400 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.